

# **Application of "C25" in Combination Cancer Therapies: A Multi-Target Perspective**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LAG-3 cyclic peptide inhibitor C25

Cat. No.: B15614219

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The designation "C25" in cancer research is not standardized and can refer to several distinct therapeutic targets and molecules. This document provides detailed application notes and protocols for the most prominent "C25" entities in the context of combination cancer therapies: CDC25 Phosphatase Inhibitors, CCL25 (Chemokine C-C Motif Ligand 25), CD25 (Interleukin-2 Receptor Alpha Chain), and a specific SKP2 inhibitor known as Compound #25.

# Section 1: CDC25 Phosphatase Inhibitors in Combination Therapy

Cell Division Cycle 25 (CDC25) phosphatases are key regulators of the cell cycle, and their overexpression is common in many cancers, making them attractive therapeutic targets.[1] Inhibitors of CDC25 can induce cell cycle arrest and apoptosis, and their efficacy can be enhanced when combined with other anticancer agents.[2][3]

## Combination with Chemotherapy (Doxorubicin)

Rationale: CDC25A inhibition has been shown to sensitize melanoma cells to the chemotherapeutic agent doxorubicin.[4] This combination aims to enhance cytotoxicity in cancer cells.

Quantitative Data Summary:



| Cell Line | Treatment                                      | IC50 (μM) | Combination<br>Effect   | Reference |
|-----------|------------------------------------------------|-----------|-------------------------|-----------|
| A549      | WDP1263<br>(CDC25<br>Inhibitor)                | 22.28     | -                       | [5]       |
| XF-498    | Anthraquinone–<br>pyrazine<br>derivative (142) | 0.06      | More potent than<br>Dox | [6]       |
| XF-498    | Doxorubicin                                    | 0.16      | -                       | [6]       |

#### Experimental Protocol: Cell Viability Assay (MTT Assay)

- Cell Seeding: Seed A375 or other melanoma cells in a 96-well plate at a density of 5 x 10<sup>3</sup> cells per well and incubate for 24 hours.
- Drug Treatment: Treat cells with varying concentrations of a CDC25 inhibitor (e.g., NSC663284) and Doxorubicin, both alone and in combination, for 24, 48, or 72 hours.
- MTT Addition: Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
   Determine IC50 values using non-linear regression analysis. Combination Index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

## Combination with Targeted Therapies (WEE1 and PI3K Inhibitors)



Rationale: Combining CDC25 inhibitors with inhibitors of other cell cycle regulators like WEE1 or signaling pathways like PI3K can lead to synergistic cancer cell killing, particularly in aggressive subtypes like Triple-Negative Breast Cancer (TNBC).[7][8]

### Quantitative Data Summary:

| Cell Line  | Combination<br>Treatment                | Effect         | Reference |
|------------|-----------------------------------------|----------------|-----------|
| BT549      | BN82002 (CDC25i) +<br>MK-1775 (WEE1i)   | Strong Synergy | [7]       |
| MDA-MB-231 | NSC663284 (CDC25i)<br>+ MK-1775 (WEE1i) | Strong Synergy | [7]       |
| TNBC cells | CDC25 Inhibitor +<br>PI3K Inhibitor     | High Synergy   | [8]       |

#### Experimental Protocol: In Vivo TNBC Xenograft Study

- Cell Implantation: Subcutaneously inject human TNBC cells (e.g., MDA-MB-231) into the flank of immunodeficient mice.
- Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm<sup>3</sup>).
- Treatment Groups: Randomize mice into groups: Vehicle control, CDC25 inhibitor alone,
   PI3K inhibitor alone, and the combination of both inhibitors.
- Drug Administration: Administer the drugs according to a predetermined schedule and dosage, based on preliminary toxicity and efficacy studies.
- Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
- Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
- Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups to assess the efficacy of the combination therapy.



### Signaling Pathway Visualization



Click to download full resolution via product page

Caption: Signaling pathways targeted by CDC25 inhibitors in combination therapy.

## Section 2: CCL25 in Combination Immunotherapy

The chemokine CCL25 and its receptor CCR9 are implicated in tumor progression and metastasis.[9] In some cancers, like triple-negative breast cancer (TNBC), CCL25 is not expressed, preventing the infiltration of anti-tumor CCR9+ T cells.[10][11] Intratumoral delivery of CCL25 can recruit these T cells and enhance immunotherapy.



## Combination with Immune Checkpoint Blockade (anti-PD-1/PD-L1)

Rationale: Delivering CCL25 to the tumor microenvironment increases the infiltration of CCR9+CD8+ T cells, which can render "cold" tumors more susceptible to immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[10][12]

### Quantitative Data Summary:

| Animal Model | Treatment                       | Outcome                                                               | Reference |
|--------------|---------------------------------|-----------------------------------------------------------------------|-----------|
| 4T1 TNBC     | NP-siCD47/CCL25 +<br>anti-PD-L1 | Synergistic inhibition of tumor growth and prolonged overall survival | [10]      |
| 4T1 TNBC     | NP-siNC/CCL25 + anti-PD-1       | Significant antitumor response compared to anti-PD-1 alone            | [10]      |

Experimental Protocol: In Vivo Murine 4T1 Tumor Model

- Nanoparticle Preparation: Synthesize acidity-responsive nanoparticles co-loaded with CD47 siRNA and CCL25 protein (NP-siCD47/CCL25) as described in Chen et al., 2020.[10]
- Tumor Implantation: Implant 3 x 10<sup>5</sup> 4T1 breast cancer cells into the mammary fat pad of female BALB/c mice.
- Treatment Schedule:
  - Begin intravenous injections of nanoparticles (e.g., NP-siCD47/CCL25 at 35 μg/kg CCL25 and 565 μg/kg siRNA) on day 2 post-implantation, and continue on a set schedule (e.g., every other day for a total of 5 doses).[10]
  - Administer anti-PD-1 or anti-PD-L1 antibody (e.g., 10 mg/kg) intraperitoneally on a concurrent schedule.



- Monitoring: Monitor tumor growth by caliper measurement and overall survival.
- Immunophenotyping: At the study endpoint, harvest tumors and spleens for flow cytometric analysis of infiltrating immune cells (CD8+, CCR9+ T cells, etc.).
- Data Analysis: Compare tumor volumes and survival curves between treatment groups. Use statistical tests (e.g., Log-rank test for survival) to determine significance.

**Experimental Workflow Visualization** 



Click to download full resolution via product page

Caption: Experimental workflow for testing CCL25 nanoparticle and anti-PD-1 combination therapy.

## Section 3: Anti-CD25 Antibodies in Combination Immunotherapy

CD25, the alpha chain of the IL-2 receptor, is highly expressed on regulatory T cells (Tregs), which suppress anti-tumor immunity.[7] Antibodies targeting CD25 can deplete Tregs, thereby enhancing the efficacy of other immunotherapies.

## **Combination with CTLA-4 Blockade**



Rationale: Depleting CD25+ Tregs and blocking the CTLA-4 checkpoint represent two distinct mechanisms for overcoming immune suppression. Combining these approaches can result in a synergistic and more potent anti-tumor immune response.[10][13][14]

## Quantitative Data Summary:

| Animal Model         | Treatment                                | Outcome                                   | Reference |
|----------------------|------------------------------------------|-------------------------------------------|-----------|
| B16 Melanoma         | anti-CD25 (PC61) +<br>anti-CTLA-4        | Maximal tumor rejection                   | [10]      |
| Colon Cancer         | DC vaccine + anti-<br>CD25 + anti-CTLA-4 | Dramatically improved tumor-free survival | [14]      |
| CD25 humanized mouse | h7B7-15S (anti-CD25)<br>+ anti-CTLA-4    | Increased Treg<br>depletion               | [13]      |

Experimental Protocol: In Vivo B16 Melanoma Model

- Tumor Implantation: Subcutaneously inject 1 x 10<sup>5</sup> B16 melanoma cells into C57BL/6 mice.
- Treg Depletion: Administer a depleting anti-CD25 antibody (e.g., PC61, 250 μg) intraperitoneally prior to or concurrently with other treatments.
- Checkpoint Blockade: Administer anti-CTLA-4 antibody (e.g., 9H10, 100 μg) intraperitoneally on a set schedule (e.g., days 3, 6, and 9 post-tumor implantation).
- Monitoring: Monitor tumor growth and survival. In some studies, vitiligo (a sign of autoimmune response against melanocytes) can be scored as a surrogate for anti-tumor immunity.
- Immune Analysis: Harvest spleens and tumor-draining lymph nodes to analyze tumorspecific T cell responses using methods like ELISPOT or tetramer staining.
- Data Analysis: Compare tumor growth and survival between groups.

Protocol: Flow Cytometry for Treg Depletion



- Sample Preparation: Prepare single-cell suspensions from spleen, lymph nodes, or tumors.
- Surface Staining: Stain cells with a cocktail of fluorescently labeled antibodies, including anti-CD4, anti-CD25, and a viability dye.
- Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit for intracellular staining.
- Intracellular Staining: Stain for the transcription factor FoxP3, a specific marker for Tregs.
- Data Acquisition: Acquire data on a flow cytometer.
- Gating Strategy: Gate on live, singlet, CD4+ lymphocytes. Within the CD4+ population, identify Tregs as CD25+FoxP3+.
- Analysis: Calculate the percentage and absolute number of Tregs in each tissue and compare between treatment groups.

### Signaling and Interaction Visualization





Click to download full resolution via product page

Caption: Mechanism of action for combined anti-CD25 and anti-CTLA-4 therapy.

# Section 4: SKP2 Inhibitor "Compound #25" in Combination Therapy

S-phase kinase-associated protein 2 (SKP2) is an E3 ubiquitin ligase that targets cell cycle inhibitors like p27 for degradation. Its overexpression in cancer promotes proliferation. A specific SKP2 inhibitor, referred to as "Compound #25" (or SZL-P1-41), has been identified that blocks the SKP2-Skp1 interaction, leading to cell cycle arrest and apoptosis.[15][16]

## Combination with Chemotherapy (Doxorubicin & Cyclophosphamide)

Rationale: The SKP2 inhibitor Compound #25 has been shown to synergistically enhance the lethality of chemotherapeutic agents like doxorubicin and cyclophosphamide, potentially by preventing cancer stem cells from driving relapse.

#### Quantitative Data Summary:

| Cell Line          | Combination<br>Treatment        | Effect                        | Reference |
|--------------------|---------------------------------|-------------------------------|-----------|
| PC3                | Compound #25 +<br>Doxorubicin   | Synergistic cell killing      |           |
| PC3                | Compound #25 + Cyclophosphamide | Synergistic cell killing      |           |
| Prolactinoma cells | C25 + Bromocriptine             | Sensitized cells to apoptosis | [1]       |

Experimental Protocol: In Vitro Cell Survival Assay

• Cell Seeding: Plate cancer cells (e.g., PC3 prostate cancer cells) in 96-well plates.



- Drug Treatment: Treat cells with a dose range of Compound #25, doxorubicin, or both in combination for a specified time (e.g., 48-72 hours).
- Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo® or MTT) according to the manufacturer's instructions.
- Data Analysis: Normalize the results to vehicle-treated controls. Calculate IC50 values for each agent alone and assess the combination effect using synergy models (e.g., Bliss independence or Chou-Talalay method).

Experimental Protocol: In Vivo Xenograft Study with Combination Chemotherapy

- Tumor Model: Establish tumor xenografts in nude mice using a suitable cell line (e.g., A549 lung cancer or PC3 prostate cancer).
- Treatment Groups: Once tumors are established, randomize mice into four groups: (1)
   Vehicle, (2) Compound #25, (3) Chemotherapy (e.g., Doxorubicin or Cyclophosphamide), (4)
   Combination of Compound #25 and chemotherapy.
- Drug Administration: Administer Compound #25 (e.g., via intraperitoneal injection) and the chemotherapeutic agent according to optimized schedules to maximize synergy and minimize toxicity.[15]
- Monitoring: Measure tumor volumes and mouse body weights regularly.
- Endpoint Analysis: At the end of the study, excise and weigh tumors. Perform immunohistochemical analysis on tumor sections for markers of proliferation (Ki67) and cell cycle arrest (p27).[15]

Logical Relationship Visualization





Click to download full resolution via product page

Caption: Logical diagram of SKP2 inhibitor Compound #25 action in combination with chemotherapy.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Frontiers | SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies [frontiersin.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Natural Products—Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of CDC25 as a Common Therapeutic Target for Triple-Negative Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cationic lipid-assisted nanoparticles for simultaneous delivery of CD47 siRNA and R848 to promote antitumor immune responses PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intratumoral delivery of CCL25 enhances immunotherapy against triple-negative breast cancer by recruiting CCR9+ T cells PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Synergism of Cytotoxic T Lymphocyte–Associated Antigen 4 Blockade and Depletion of Cd25+ Regulatory T Cells in Antitumor Therapy Reveals Alternative Pathways for Suppression of Autoreactive Cytotoxic T Lymphocyte Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Smart delivery vehicles for cancer: categories, unique roles and therapeutic strategies -PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Application of "C25" in Combination Cancer Therapies:
   A Multi-Target Perspective]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15614219#application-of-c25-in-combination-with-other-cancer-therapies]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com